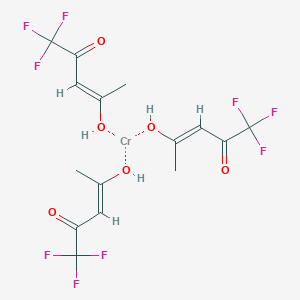
Chromium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Description
Chromium(cento) trifluoropentanedionate, also known as chromium(III) trifluoroacetylacetonate, is an organic chromium compound. It is a coordination compound of chromium(III) with acetylacetonate and trifluoro-pentanedionate ligands. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and dimethylformamide .
Properties
IUPAC Name |
chromium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRIWDPKGSWEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Cr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15CrF9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromium(cento) trifluoropentanedionate can be synthesized by reacting chromium trioxide with trifluoro-2,4-pentanedionic acid. The specific steps include adding an appropriate amount of chromium trioxide powder to the trifluoro-2,4-pentanedionic acid solution, and filtering to obtain the product after the reaction . This method is commonly used in laboratory settings.
Chemical Reactions Analysis
Chromium(cento) trifluoropentanedionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, although it is relatively stable at room temperature.
Reduction: The compound can be reduced using specific reducing agents.
Substitution: It can undergo substitution reactions where the ligands are replaced by other ligands.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chromium(cento) trifluoropentanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as valence synthesis and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used as a dye component for coloring plastics, paints, and inks.
Mechanism of Action
The mechanism of action of chromium(cento) trifluoropentanedionate involves its interaction with various molecular targets and pathways. It is known to upregulate insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . Additionally, it influences the beta subunit of mitochondrial ATP synthase, which plays a crucial role in cellular energy production and metabolic regulation .
Comparison with Similar Compounds
Chromium(cento) trifluoropentanedionate is unique due to its specific ligand structure and stability. Similar compounds include:
Chromium(III) acetylacetonate: Another coordination compound of chromium(III) with acetylacetonate ligands.
Chromium(III) hexafluoroacetylacetonate: A compound with hexafluoroacetylacetonate ligands, known for its high stability and volatility.
Chromium(III) tris(2,4-pentanedionate): A compound with 2,4-pentanedionate ligands, used in various catalytic applications.
These compounds share similar coordination chemistry but differ in their ligand structures and specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


